(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELNKMYBNOAAQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis from L-Proline Derivatives
L-Proline serves as a chiral pool starting material due to its inherent (S)-configuration. Inversion of stereochemistry at the 3-position is achieved through Mitsunobu reactions, as demonstrated in the synthesis of analogous pyrrolidine derivatives. For example:
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Step 1 : Protection of L-proline’s carboxylic acid as a methyl ester using thionyl chloride in methanol.
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Step 2 : Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert the 3-hydroxy group’s configuration, yielding (3R)-hydroxy-pyrrolidine.
This method ensures >95% enantiomeric excess (ee) but requires careful optimization of reaction stoichiometry to minimize racemization.
Cyclization of Linear Precursors
Linear precursors such as 4-aminobutanols undergo acid-catalyzed cyclization to form pyrrolidine rings. A representative procedure involves:
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Step 1 : Condensation of 4-aminobutanol with 2-bromo-5-fluorobenzaldehyde via reductive amination using sodium cyanoborohydride.
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Step 2 : Cyclization under acidic conditions (HCl/EtOH) to yield the pyrrolidine ring.
This route affords moderate yields (50–60%) but simplifies purification due to the volatility of byproducts.
For late-stage introduction of the bromo-fluorophenyl group, palladium-catalyzed cross-coupling is utilized:
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Step 1 : Preparation of a boronic ester intermediate from 2-bromo-5-fluoroiodobenzene via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2.
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Step 2 : Coupling with a pyrrolidine triflate (generated from (3R)-pyrrolidin-3-ol using triflic anhydride) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O).
This method provides regioselective aryl incorporation with 75–80% yield but requires stringent anhydrous conditions.
Stereochemical Control and Resolution Techniques
Chiral Auxiliary-Assisted Synthesis
Auxiliaries such as (R)- or (S)-α-methylbenzylamine enable diastereomeric resolution:
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Step 1 : Formation of a Schiff base between racemic pyrrolidin-3-ol and (R)-α-methylbenzylamine.
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Step 2 : Crystallization-induced diastereomer separation, followed by hydrolysis with aqueous HCl to recover enantiomerically pure (3R)-pyrrolidin-3-ol.
This approach achieves >99% ee but necessitates multi-step purification.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the undesired (3S)-enantiomer:
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Step 1 : Treatment of racemic pyrrolidin-3-ol with vinyl acetate and Candida antarctica lipase B (CAL-B) in toluene.
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Step 2 : Separation of acetylated (3S)-isomer from unreacted (3R)-alcohol via silica gel chromatography.
Yields of 40–45% for the (3R)-enantiomer are typical, with ee values exceeding 98%.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexanes (20–50%) removes unreacted benzyl halides and oligomeric byproducts.
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Chiral HPLC : Utilizing Chiralpak AD-H columns (hexane/isopropanol 90:10) confirms enantiopurity, with retention times of 12.3 min for (3R) and 14.1 min for (3S).
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.95 (d, J = 2.4 Hz, 1H, Ar-H), 4.25 (m, 1H, CH-OH), 3.82 (d, J = 13.2 Hz, 1H, N-CH2-Ar), 3.68 (d, J = 13.2 Hz, 1H, N-CH2-Ar), 2.95–2.75 (m, 2H, pyrrolidine-H), 2.45–2.25 (m, 2H, pyrrolidine-H), 1.90–1.70 (m, 1H, pyrrolidine-H), 1.60–1.40 (m, 1H, pyrrolidine-H).
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13C NMR (101 MHz, CDCl3): δ 162.1 (d, J = 245 Hz, C-F), 134.5, 131.2 (d, J = 8 Hz), 128.7, 118.4 (d, J = 23 Hz), 115.6 (d, J = 25 Hz), 67.8 (CH-OH), 56.4 (N-CH2-Ar), 48.2, 47.5, 32.1, 28.4.
Optimization Strategies and Yield Improvements
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromofluorophenyl group to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), DMF as solvent.
Major Products
Oxidation: (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: (3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.
Substitution: (3R)-1-[(2-amino-5-fluorophenyl)methyl]pyrrolidin-3-ol.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exhibit antidepressant properties. The presence of the pyrrolidine ring is significant as it is a common structural motif in many antidepressants. Studies have shown that derivatives of pyrrolidine can influence serotonin and norepinephrine reuptake, thereby potentially alleviating depressive symptoms .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Investigations into similar compounds have demonstrated their capacity to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Targeting Receptors
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may interact with various receptors in the central nervous system (CNS). Its structural characteristics allow it to bind effectively to receptors involved in mood regulation and cognitive function. Preliminary studies suggest its potential as a modulator of the dopamine and serotonin receptors, which are critical in treating mood disorders .
Anticancer Potential
Emerging research has indicated that similar compounds could possess anticancer properties by inducing apoptosis in cancer cells. The brominated phenyl moiety is known to enhance biological activity through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death .
Building Block for Synthesis
In synthetic organic chemistry, (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it an essential precursor in developing new pharmaceuticals .
Chiral Synthesis
The chiral nature of this compound makes it particularly useful in asymmetric synthesis processes. Researchers utilize it to create enantiomerically pure compounds, which are crucial in pharmaceuticals where the chirality can significantly impact the efficacy and safety of drugs .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromofluorophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural differences and pharmacological implications compared to similar pyrrolidin-3-ol derivatives:
Key Observations:
- Halogen vs. Polar Groups: The target compound’s bromo-fluoro substitution contrasts with polar groups (e.g., aminopyrimidine in ), which may reduce blood-brain barrier penetration but improve target specificity.
- Steric Effects : Bulky substituents like the cyclohexyl-dimethoxyphenylethoxy group in Vernakalant likely hinder off-target interactions compared to the smaller bromo-fluorophenyl group.
- Electronic Properties : Trifluoromethyl groups in ’s compound increase metabolic stability, whereas the target’s halogens may favor halogen bonding in receptor binding.
Pharmacological and Physicochemical Properties
- Halogen Bonding : Bromine and fluorine may engage in halogen bonding with carbonyl or π-systems in targets, a feature absent in analogs with alkyl or ether substituents.
- Metabolic Stability : Electron-withdrawing halogens could slow oxidative metabolism relative to compounds with metabolically labile groups (e.g., tert-butyl in ).
NMR and Spectroscopic Data
Though specific data for the target compound are unavailable, analogs in and provide benchmarks:
- 1H-NMR : Aromatic protons from the bromo-fluorophenyl group would appear as multiplets (δ 7.0–7.5 ppm), distinct from methoxy singlets (δ ~3.8 ppm) in Vernakalant.
- 13C-NMR : The quaternary carbon bearing bromine would resonate at δ ~125–135 ppm, with fluorine causing splitting in adjacent carbons.
Biological Activity
(3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol, identified by the CAS number 1567956-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrFNO
- Molecular Weight : 274.13 g/mol
- Structural Formula :
This structure features a pyrrolidine ring substituted with a brominated and fluorinated phenyl group, which may influence its biological interactions.
Research indicates that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and inflammation. For instance, compounds with similar structures have demonstrated potent inhibitory activity against JAK2 and FLT3 kinases, suggesting that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may exhibit similar properties .
- Antitumor Activity : In vivo studies have indicated that related compounds can significantly reduce tumor growth in mouse models, particularly those dependent on mutant JAK2 and FLT3 signaling pathways. This suggests potential applications in treating hematological malignancies .
- Antimicrobial Properties : Compounds within the pyrrolidine class have shown promising antibacterial activity. For example, derivatives have demonstrated effective inhibition against strains like Staphylococcus aureus, indicating a potential role for (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol in antimicrobial therapies .
Pharmacokinetics
The pharmacokinetic profile of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol remains under investigation; however, related compounds have exhibited favorable properties such as good solubility and bioavailability in preclinical models . These properties are critical for therapeutic efficacy and dosing strategies.
Case Study 1: Antitumor Efficacy
In a study involving a mouse model with JAK2V617F mutations, treatment with a structurally similar compound resulted in a significant reduction of splenomegaly and hepatomegaly, with normalization of organ weights observed post-treatment. This highlights the potential of (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol in targeting JAK2-driven malignancies .
Case Study 2: Antibacterial Activity
In vitro assays demonstrated that pyrrole-based compounds could inhibit bacterial growth at low concentrations (MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus), indicating that (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol may possess similar antibacterial properties .
Summary of Findings
Q & A
Q. Q: How is (3R)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol synthesized, and what stereochemical controls are critical?
A: The synthesis typically involves alkylation of (3R)-pyrrolidin-3-ol with 2-bromo-5-fluorobenzyl bromide. Key steps:
- Chiral integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to preserve the (3R) configuration .
- Protection/deprotection : The hydroxyl group on pyrrolidine may require protection (e.g., tert-butyldimethylsilyl ether) during alkylation to avoid side reactions.
- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and / NMR (e.g., coupling for stereochemical analysis).
Advanced Synthesis
Q. Q: How can enantiomeric excess (ee) be optimized during the alkylation step?
A:
- Catalytic asymmetric alkylation : Employ chiral ligands like BINAP with palladium catalysts to enhance ee .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics.
- Temperature control : Lower temperatures (−20°C to 0°C) reduce racemization risks. Post-reaction analysis via Mosher ester derivatization or X-ray crystallography validates ee .
Basic Characterization
Q. Q: What spectroscopic methods confirm the compound’s structure and stereochemistry?
A:
- NMR : and NMR identify substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl). 2D NOESY confirms spatial proximity of the bromo-fluorophenyl group to the pyrrolidine hydroxyl .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and isotopic pattern (Br/Cl).
- X-ray crystallography : Resolves absolute configuration (see Table 1 for typical bond lengths/angles) .
Table 1 : Example crystallographic data (hypothetical for illustration)
| Parameter | Value (Å/°) |
|---|---|
| C3–O bond length | 1.42 |
| C–Br bond length | 1.91 |
| Dihedral angle (Ar–pyrrolidine) | 85° |
Advanced Characterization
Q. Q: How does X-ray crystallography resolve stereochemical ambiguities when NMR is inconclusive?
A:
- Single-crystal growth : Use slow evaporation in dichloromethane/hexane. Heavy atoms (Br) aid phasing via SHELXD .
- Refinement : SHELXL refines thermal parameters and hydrogen bonding (e.g., O–H···N interactions). ORTEP-III visualizes anisotropic displacement ellipsoids .
- Validation : Check Flack parameter (< 0.1) to confirm absolute configuration .
Basic Biological Activity
Q. Q: What in vitro assays are suitable for preliminary biological evaluation?
A:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116) with IC determination .
- Receptor binding : Radioligand displacement assays (e.g., σ receptors) to assess affinity.
Advanced Biological Activity
Q. Q: How can SAR studies elucidate the role of bromo/fluoro substituents?
A:
- Analog synthesis : Replace Br with Cl/I and F with H/CF.
- Assay correlation : Test analogs in kinase inhibition assays. Use molecular docking (AutoDock Vina) to map substituent interactions with ATP-binding pockets .
- Electrostatic analysis : DFT calculations (e.g., Mulliken charges) quantify halogen bonding contributions .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies between computational docking and experimental binding data?
A:
- Force field validation : Compare AMBER vs. CHARMM parameters for halogen bonds.
- Solvent effects : Include explicit water molecules in docking simulations.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Stability and Storage
Q. Q: What conditions prevent racemization or degradation?
A:
- Storage : −20°C under argon in amber vials. Lyophilization enhances stability for long-term storage.
- Monitoring : Periodic HPLC checks (e.g., C18 column, 0.1% TFA in HO/MeCN) detect degradation .
Advanced Analytical Method
Q. Q: How can DNP-NMR enhance structural analysis in mixtures?
A:
- Sensitivity enhancement : Polarizing agents (e.g., TEMPO) amplify signals in low-concentration samples.
- Application : Detect transient intermediates in synthetic pathways (e.g., Schiff base formation) .
Crystallography Challenges
Q. Q: What challenges arise in crystal structure determination?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
